molecular formula C16H19NO B3049599 Acetamide, N-[1,1-dimethyl-2-(2-naphthalenyl)ethyl]- CAS No. 211871-56-6

Acetamide, N-[1,1-dimethyl-2-(2-naphthalenyl)ethyl]-

Cat. No.: B3049599
CAS No.: 211871-56-6
M. Wt: 241.33 g/mol
InChI Key: SPJNMJLGFKFOSL-UHFFFAOYSA-N
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Description

Acetamide, N-[1,1-dimethyl-2-(2-naphthalenyl)ethyl]- is a chemical compound with the molecular formula C16H19NO. It is known for its unique structure, which includes a naphthalene ring, making it a subject of interest in various scientific fields .

Preparation Methods

The synthesis of Acetamide, N-[1,1-dimethyl-2-(2-naphthalenyl)ethyl]- involves several synthetic routes. One common method includes the reaction of 2-naphthylacetic acid with isobutylamine under specific conditions to form the desired product. Industrial production methods may vary, but they generally involve similar reaction pathways with optimized conditions for large-scale synthesis.

Chemical Reactions Analysis

Acetamide, N-[1,1-dimethyl-2-(2-naphthalenyl)ethyl]- undergoes various chemical reactions, including:

Scientific Research Applications

Acetamide, N-[1,1-dimethyl-2-(2-naphthalenyl)ethyl]- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Acetamide, N-[1,1-dimethyl-2-(2-naphthalenyl)ethyl]- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with aromatic and hydrophobic sites .

Comparison with Similar Compounds

Acetamide, N-[1,1-dimethyl-2-(2-naphthalenyl)ethyl]- can be compared with other similar compounds, such as:

Biological Activity

Acetamide, N-[1,1-dimethyl-2-(2-naphthalenyl)ethyl]-, with the molecular formula C16H19NO, is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity through various studies, mechanisms of action, and applications in different fields.

Overview of Biological Activity

The biological activity of Acetamide, N-[1,1-dimethyl-2-(2-naphthalenyl)ethyl]- is characterized by its ability to interact with various biological targets, including enzymes and receptors. These interactions can modulate biological processes leading to potential therapeutic effects. The compound has been studied for its antimicrobial and anticancer properties, among other activities.

The mechanism of action of this compound involves:

  • Enzyme Interaction : It binds to specific enzymes, which may alter their activity and influence metabolic pathways.
  • Receptor Modulation : The compound can interact with receptors that are crucial for various physiological responses. This interaction may lead to changes in cellular signaling pathways.

The exact pathways and targets are still under investigation; however, the structural characteristics suggest potential interactions with aromatic and hydrophobic sites within biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of Acetamide derivatives. For instance, derivatives containing acetamide structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL, indicating significant antibacterial activity .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of acetamide derivatives. A study investigated the neuroprotective potential of benzimidazole-containing acetamide derivatives against ethanol-induced neurodegeneration in a rat model. The results indicated that treatment with these derivatives significantly reduced oxidative stress markers and neuroinflammation, suggesting their potential as therapeutic agents for neurodegenerative disorders .

Case Studies

  • Antibacterial Activity : A series of acetamide derivatives were tested for their antibacterial properties using the agar disc-diffusion method. The results showed that most compounds exhibited activity against P. mirabilis and E. coli, reinforcing the potential use of these derivatives in treating bacterial infections .
  • Neuroprotective Study : In vivo experiments demonstrated that specific acetamide derivatives could ameliorate ethanol-induced oxidative stress and memory impairment in rats. This study utilized pharmacological approaches to assess the efficacy of the compounds in reducing neuroinflammation markers such as TNF-α and COX-2 .

Summary Table of Biological Activities

Activity Type Description Study Reference
AntimicrobialEffective against Staphylococcus aureus and Escherichia coli
NeuroprotectiveReduces oxidative stress and neuroinflammation in rat models
Enzyme InteractionModulates enzyme activity affecting metabolic pathways
Receptor ModulationPotential interaction with receptors influencing physiological responses

Properties

IUPAC Name

N-(2-methyl-1-naphthalen-2-ylpropan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-12(18)17-16(2,3)11-13-8-9-14-6-4-5-7-15(14)10-13/h4-10H,11H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJNMJLGFKFOSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C)(C)CC1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00625313
Record name N-[2-Methyl-1-(naphthalen-2-yl)propan-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211871-56-6
Record name N-[2-Methyl-1-(naphthalen-2-yl)propan-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 2-methyl-1-(naphthalen-2-yl)-2-propanol (500 mg) obtained in Step 7 were added acetonitrile (0.5 ml) and acetic acid (0.5 ml) in this order. After ice-cooling the mixture, sulfuric acid (0.5 ml) was added dropwise. The mixture was stirred under ice-cooling for 20 min and poured into a 1N aqueous sodium hydroxide solution, and the mixture was extracted with diethyl ether. The organic layer was washed with water, dried over sodium sulfate, and concentrated under reduced pressure. The obtained residue was subjected to recrystallization from ethyl acetate-n-hexane to give the title compound (303 mg).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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